Triethylamine phosphate

Overview

Description

Triethylamine is a tertiary amine that has been utilized in various chemical syntheses and applications. Although the provided papers do not directly discuss "Triethylamine phosphate," they do provide insights into the use of triethylamine in the synthesis of various compounds and its role in different chemical reactions. For instance, triethylamine has been used as a catalyst in the synthesis of 1H-pyrazolo[1,2-b]phthalazine-5,10-diones, which indicates its efficiency in promoting certain chemical reactions . Additionally, triethylamine has been involved in the hydrothermal synthesis of sodium zirconium phosphates, suggesting its utility in facilitating the formation of specific phosphate compounds .

Synthesis Analysis

The synthesis of complex molecules often involves triethylamine as a catalyst or a reactant. For example, triethylamine was used as an efficient catalyst in the ultrasound-assisted synthesis of pyrazolophthalazine diones, showcasing its role in enhancing reaction yields and simplifying workup procedures . In another study, triethylamine was used in the hydrothermal synthesis of sodium zirconium phosphates, indicating its versatility in different synthetic environments . Moreover, triethylamine has been employed as a reactant in the preparation of various phosphate esters, such as dialkyl phosphates, demonstrating its reactivity with phosphorus oxychloride .

Molecular Structure Analysis

While the papers do not directly analyze the molecular structure of triethylamine phosphate, they do provide information on the molecular structures of related compounds. For instance, the synthesis of sodium zirconium phosphates involved triethylamine and resulted in compounds with distinct phosphorus environments as evidenced by their 31P MASNMR spectra . Additionally, the synthesis of various phosphates using triethylamine suggests that it can influence the molecular structure of the resulting compounds .

Chemical Reactions Analysis

Triethylamine is involved in various chemical reactions, acting as a catalyst, a reactant, or even as a structure-directing agent. It has been shown to catalyze the synthesis of complex organic molecules , participate in the synthesis of flame retardants , and assist in the formation of open-framework zinc phosphates . These studies highlight the chemical versatility of triethylamine in different reaction contexts.

Physical and Chemical Properties Analysis

The physical and chemical properties of triethylamine and its derivatives are crucial for their application in synthesis and material science. For example, the use of triethylamine in the synthesis of flame retardants suggests its role in modifying the physical properties of materials to enhance safety . The synthesis of sodium zirconium phosphates in the presence of triethylamine indicates that it can affect the crystallinity and porosity of materials, which are important physical properties in applications such as catalysis and adsorption .

Scientific Research Applications

Gas Sensing Technology

Triethylamine is harmful to human health, causing respiratory and hematological diseases and eye lesions. Therefore, developing a triethylamine gas sensing technology is crucial for healthcare and environmental monitoring. A study by (Zhou et al., 2020) described a sensor based on Pt and Ce modified In2O3 hollow structure for triethylamine detection. This sensor offers high response, selectivity, stability, insusceptibility to water, reduced operating temperature, enhanced response, and superior long-term stability, making it promising for food safety inspection and environmental monitoring.

Cluster Formation for Trace Detection

The detection of trace quantities of tributyl phosphate (which contains functional groups similar to triethylamine) can provide insights into environmental contamination and degradation. Morrison, Ewing, and Clowers (2019) demonstrated the use of atmospheric flow tube mass spectrometry for ambient vapor sampling of tributyl phosphate. This method, enhanced by small quantities of dopants like triethylamine, offers sensitive and rapid detection, useful in environmental monitoring (Morrison et al., 2019).

Application in Anesthesia Research

Chen and Hillyer (2013) investigated the use of FlyNap (triethylamine) as an anesthetic agent for research into circulatory physiology and immune competence in mosquitoes. Their study revealed that FlyNap induces changes in heart physiology and affects mosquito immunity, showing it is not suitable for such research. This highlights the need for careful consideration of anesthetics in physiological and immunological studies (Chen & Hillyer, 2013).

Chemiluminescence Systems

Triethylamine (TEA) can significantly enhance the chemiluminescence (CL) intensity of certain systems. Zhang, Zhang, and Dong (2015) discovered that TEA, when used as a coreactant, increased the CL intensity of carbon dots/K2S2O8 by approximately 20 times. This finding is pivotal for developing sensitive and selective sensors for detecting TEA and other compounds (Zhang, Zhang, & Dong, 2015).

Catalysis in Chemical Synthesis

Aitken, Collett, and Mesher (2012) described a method for synthesizing dialkyl phosphates using triethylamine as a catalyst. This technique, involving the reaction of phosphorus oxychloride with primary alcohol and triethylamine, yields good quality dialkyl phosphates and illustrates the catalytic role of triethylamine in organic synthesis (Aitken et al., 2012).

Safety and Hazards

Future Directions

While specific future directions for triethylamine phosphate are not mentioned in the search results, there is a growing interest in reactions involving trialkylamines . This is due in part to the ability to generate trialkylamines cleanly and safely via digestion of cheap metal phosphides with acids, thus avoiding pressurized cylinders and specialized equipment .

Mechanism of Action

Target of Action

Triethylamine phosphate, also known as TEAP, is primarily used as a buffer solution in high-performance liquid chromatography (HPLC) . Its primary targets are the various compounds that are being separated and analyzed in the HPLC process .

Mode of Action

Triethylamine phosphate interacts with its targets by adjusting the pH of the mobile phase in HPLC . This allows for the separation of compounds based on their affinity to the mobile phase under the specific pH conditions .

Biochemical Pathways

It’s known that triethylamine, a component of triethylamine phosphate, is prepared by the alkylation of ammonia with ethanol . This suggests that it may interact with biochemical pathways involving these compounds .

Pharmacokinetics

It’s known that the compound is used in hplc due to its properties that allow it to interact with various compounds and facilitate their separation .

Result of Action

The primary result of triethylamine phosphate’s action is the successful separation of compounds in HPLC . This allows for the analysis of various compounds, contributing to research in fields such as pharmaceuticals, biochemistry, and environmental science .

Action Environment

The action of triethylamine phosphate can be influenced by environmental factors such as temperature and pH . For instance, the pH of the buffer solution can significantly affect the peak symmetry and retention times in HPLC . Therefore, careful control of these environmental factors is crucial for the effective use of triethylamine phosphate .

properties

IUPAC Name |

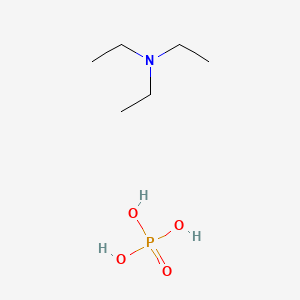

N,N-diethylethanamine;phosphoric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15N.H3O4P/c1-4-7(5-2)6-3;1-5(2,3)4/h4-6H2,1-3H3;(H3,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNXNGGMLCSMSLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

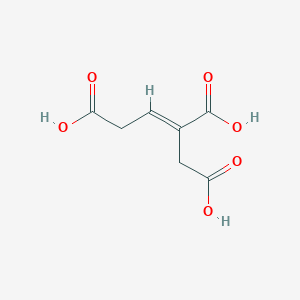

CCN(CC)CC.OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H18NO4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

121-44-8 (Parent) | |

| Record name | Ethanamine, N,N-diethyl-, phosphate (1:?) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010138939 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanamine, N,N-diethyl-, phosphate (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035365947 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID20885619 | |

| Record name | Triethylamine phosphate (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20885619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Aqueous solution: Colorless liquid; [Sigma-Aldrich MSDS] | |

| Record name | Triethylammonium phosphate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19903 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Triethylamine phosphate | |

CAS RN |

10138-93-9, 35365-94-7 | |

| Record name | Triethylamine, phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10138-93-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triethylammonium dihydrogen phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35365-94-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanamine, N,N-diethyl-, phosphate (1:?) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010138939 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanamine, N,N-diethyl-, phosphate (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035365947 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanamine, N,N-diethyl-, phosphate (1:?) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanamine, N,N-diethyl-, phosphate (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Triethylamine phosphate (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20885619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

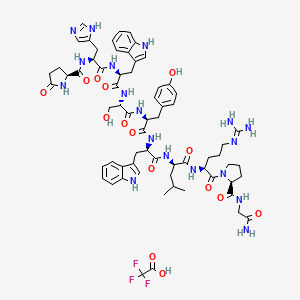

![7-Bromobenzo[d][1,2,3]thiadiazole](/img/structure/B3028768.png)

![2-[[2-[[1-[2-[[2-[[2-[[1-[1-[2-Amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B3028783.png)